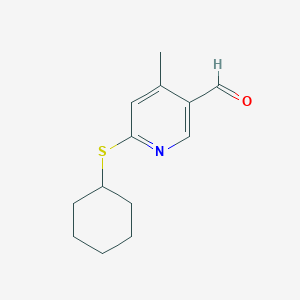

6-(Cyclohexylthio)-4-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NOS |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

6-cyclohexylsulfanyl-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H17NOS/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |

InChI Key |

GZJYQHPCZUWWGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)SC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclohexylthio 4 Methylnicotinaldehyde

Retrosynthetic Analysis of the 6-Cyclohexylthio-4-methylnicotinaldehyde Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For 6-(cyclohexylthio)-4-methylnicotinaldehyde, this process involves three key disconnections corresponding to the introduction of the main functional groups.

The primary retrosynthetic disconnections for the target molecule are:

C6-S Bond: Disconnecting the thioether linkage points to a 6-halopyridine precursor and cyclohexanethiol (B74751). This is a standard nucleophilic aromatic substitution (SNAr) pathway.

C4-CH₃ Bond: Breaking the bond between the pyridine (B92270) ring and the methyl group suggests a precursor that can be selectively methylated at the C4 position.

C3-CHO Bond: Disconnecting the aldehyde group points to a formylation reaction at the C3 position of the pyridine ring.

This analysis suggests a forward synthesis that would likely involve the creation of a core substituted pyridine, such as 6-halo-4-methylnicotinaldehyde, which can then undergo a final coupling reaction to introduce the cyclohexylthio moiety.

The introduction of a thioether at the C6 position of a pyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen atom). ntu.edu.sgyoutube.com A leaving group, such as a halogen (Cl, Br), at the C6 position makes the site highly susceptible to substitution by a sulfur nucleophile like cyclohexanethiolate.

Alternative modern methods include transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed thiolation, for instance, can directly couple thiols with aryl halides, offering another potential route to form the C-S bond. rsc.org

Functionalizing the C4 position of pyridine presents a significant challenge in synthetic chemistry. deanfrancispress.com Several methods have been developed to achieve selective C4-alkylation. One approach involves the deprotonation of the pyridine ring at the C4 position using a strong base, followed by quenching with an electrophilic methyl source. Another strategy is the Minisci reaction, which involves the radical alkylation of protonated pyridines. This method often yields a mixture of isomers, but conditions can be optimized for C4 selectivity. More recent approaches utilize transition-metal catalysis to direct C-H activation and subsequent methylation at the desired position.

Introducing a formyl group at the C3 position (meta to the nitrogen) is notoriously difficult due to the electronic properties of the pyridine ring, which deactivate this position towards electrophilic substitution. Classic formylation methods like the Vilsmeier-Haack or Gattermann reactions are often ineffective for electron-deficient pyridines.

Modern strategies have been developed to overcome this hurdle. One such method involves a dearomatization-rearomatization sequence using Zincke imine intermediates. chemspider.com Another innovative approach utilizes streptocyanine intermediates to achieve meta-selective C-H formylation under milder conditions than traditional methods. amazonaws.com These techniques provide a viable pathway to nicotinaldehyde derivatives that were previously challenging to access.

Precursor Synthesis and Intermediate Functionalization Approaches

The forward synthesis, guided by the retrosynthetic analysis, focuses on building a key intermediate that incorporates the methyl and aldehyde groups before the final introduction of the cyclohexylthio moiety.

A crucial intermediate for the synthesis is a 6-halo-4-methylnicotinaldehyde. Commercially available precursors such as 6-chloro-4-methylnicotinaldehyde (B113164) chemscene.com and 6-bromo-4-methylnicotinaldehyde (B582066) chemspider.combldpharm.com serve as ideal starting points for the final thiolation step.

The synthesis of such precursors can be envisioned starting from a simpler picoline derivative. For example, 4-methylpyridine (B42270) (γ-picoline) can undergo halogenation and oxidation sequences. A plausible route involves the oxidation of the 3-position to an aldehyde, followed by selective halogenation at the 6-position. A general method for a related compound, 6-chloronicotinaldehyde, involves the Swern oxidation of the corresponding 5-hydroxymethylpyridine precursor, a method noted for its effectiveness where other common oxidants fail due to the pyridine ring's sensitivity.

Table 1: Key Halogenated Precursors

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 6-Chloro-4-methylnicotinaldehyde | 884495-38-9 | C₇H₆ClNO |

This interactive table summarizes the key halogenated intermediates used in the synthesis.

With the 6-halo-4-methylnicotinaldehyde intermediate in hand, the final step is the introduction of the cyclohexylthio group. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The reaction proceeds by treating the halogenated precursor with cyclohexanethiol in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) deprotonates the thiol to form the more nucleophilic cyclohexanethiolate anion. This anion then attacks the electron-deficient C6 position of the pyridine ring, displacing the halide and forming the final thioether product. youtube.comyoutube.com

Table 2: Nucleophilic Aromatic Substitution Reaction

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

|---|

This interactive table outlines the final step in the synthesis of the target compound.

Alternatively, palladium-catalyzed thiolation could be employed, coupling the 6-halopyridine with cyclohexanethiol. This method might offer advantages in terms of reaction conditions and functional group tolerance. rsc.org

Formation of the Formyl Group via Vilsmeier-Haack, Organometallic, or Oxidation Procedures

The introduction of a formyl group at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation, each with its own advantages and limitations.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov The resulting electrophilic iminium salt then attacks the pyridine ring. For a substrate like 2-(cyclohexylthio)-4-methylpyridine, the electronic nature of the substituents would direct the formylation. The thioether group at the 6-position and the methyl group at the 4-position are both electron-donating, which activates the pyridine ring towards electrophilic substitution. The regiochemical outcome would depend on the interplay of these activating groups. While the Vilsmeier-Haack reaction is a powerful tool, its application to pyridines can sometimes be challenging due to the electron-deficient nature of the pyridine ring itself. However, the presence of activating groups, as in the precursor to the target molecule, enhances the feasibility of this reaction.

Organometallic procedures offer an alternative route to the formyl group. Directed ortho-metalation (DoM) is a particularly powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caharvard.edubaranlab.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. For a pyridine substrate, a suitably positioned directing group could enable lithiation at the 3-position. Subsequent quenching of the resulting aryllithium species with a formylating agent, such as DMF, would yield the desired aldehyde. The choice of the directing group and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

Oxidation procedures provide another synthetic avenue. If a precursor with a methyl or hydroxymethyl group at the 3-position is available, it can be oxidized to the corresponding aldehyde. For instance, the oxidation of a 3,4-dimethyl-6-(cyclohexylthio)pyridine derivative could potentially yield the desired nicotinaldehyde. However, achieving selective oxidation of the 3-methyl group in the presence of the 4-methyl group would be a significant challenge. Various oxidizing agents and conditions have been developed for the oxidation of methylpyridines to pyridinecarboxylic acids or aldehydes, and careful selection would be necessary to favor the formation of the aldehyde and prevent over-oxidation. researchgate.netacs.orgnih.gov

| Formylation Method | Reagents | Key Considerations |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-donating groups on the pyridine ring are beneficial. Regioselectivity is influenced by existing substituents. |

| Organometallic (DoM) | Organolithium reagent, Directing Metalation Group, DMF | Requires a suitable directing group for regioselective lithiation at the 3-position. |

| Oxidation | Oxidizing agent (e.g., SeO₂, MnO₂) | Requires a precursor with a methyl or hydroxymethyl group at the 3-position. Selectivity can be a challenge with multiple methyl groups. |

Positional Methylation Techniques on the Pyridine Ring

The introduction of a methyl group at the 4-position of the pyridine ring is another key synthetic step. The timing of this methylation relative to the introduction of other functional groups is a strategic consideration. If starting from a pre-functionalized pyridine, such as a 6-chloronicotinic acid derivative, methods for selective methylation are required.

One approach involves the use of organometallic reagents. For instance, a Grignard reagent or an organocuprate could potentially be used to introduce a methyl group onto a suitably activated pyridine ring. However, controlling the regioselectivity of such additions can be challenging.

Alternatively, if a precursor with a suitable leaving group at the 4-position is available, a nucleophilic substitution reaction with a methyl nucleophile could be employed. Another strategy could involve the construction of the pyridine ring from acyclic precursors already containing the methyl group at the desired position.

Advanced Synthetic Transformations for this compound

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound.

Catalytic Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization (e.g., Suzuki-Miyaura Coupling Analogs)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis and functionalization of pyridines. In the context of synthesizing the target molecule, a Suzuki-Miyaura coupling could be envisioned for several key steps. For example, a 6-halopyridine derivative could be coupled with a cyclohexylthio-containing boronic acid or ester to install the thioether moiety. Alternatively, a pyridine boronic acid derivative could be coupled with a cyclohexylthio-containing halide.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, especially with heterocyclic substrates which can sometimes be challenging. The electronic and steric properties of the substituents on both coupling partners will also influence the reaction efficiency.

Stereoselective Synthesis Considerations for Cyclohexyl Substituted Thioethers

The cyclohexyl group in this compound is achiral. However, if chiral derivatives were to be synthesized, for example, with substituents on the cyclohexane (B81311) ring, stereoselective methods for the formation of the C-S bond would be necessary. The synthesis of chiral thioethers is an active area of research, with methods including nucleophilic substitution reactions using chiral thiols or electrophiles, and transition-metal-catalyzed asymmetric cross-coupling reactions.

For the synthesis of the achiral cyclohexyl thioether, standard nucleophilic substitution reactions are typically employed. For instance, the reaction of a 6-mercaptopyridine derivative with a cyclohexyl halide, or the reaction of a 6-halopyridine with cyclohexanethiol in the presence of a base, would be common approaches.

Isolation and Characterization Protocols in Synthetic Organic Chemistry

Following the synthesis, the purification and characterization of this compound are essential to confirm its identity and purity.

Isolation of the product from the reaction mixture typically involves standard laboratory techniques. An initial workup procedure would be employed to remove inorganic salts and other water-soluble byproducts. This is often followed by extraction of the product into an organic solvent. Further purification is commonly achieved through chromatography . Column chromatography on silica (B1680970) gel is a widely used method for the purification of organic compounds. mdpi.com The choice of eluent system would be optimized to achieve good separation of the desired product from any remaining starting materials, byproducts, or isomers.

Characterization of the purified compound relies on a combination of spectroscopic techniques to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural determination. The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule, with characteristic chemical shifts for the aromatic protons on the pyridine ring, the protons of the methyl group, the aldehydic proton, and the protons of the cyclohexyl ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the C=O stretching of the aldehyde group, C-H stretching of the aromatic and aliphatic parts of the molecule, and C-S stretching of the thioether linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula of the compound. The fragmentation pattern can offer further structural insights, as characteristic fragments may be observed corresponding to the loss of the cyclohexyl group, the thioether moiety, or other parts of the molecule. rsc.orgresearchgate.net

| Technique | Expected Observations |

| ¹H NMR | Signals for pyridine ring protons, methyl protons, aldehydic proton, and cyclohexyl protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the aldehyde, aromatic carbons, methyl carbon, and cyclohexyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O (aldehyde), aromatic and aliphatic C-H, and C-S stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern. |

Reactivity and Reaction Mechanisms of 6 Cyclohexylthio 4 Methylnicotinaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group (-CHO) attached to the C3 position of the pyridine (B92270) ring is a primary site of chemical reactivity. Its behavior is characteristic of aromatic aldehydes, involving reactions at the electrophilic carbonyl carbon. However, the reactivity is modulated by the electronic effects of the pyridine ring. Aromatic aldehydes are typically less reactive towards nucleophilic addition than their aliphatic counterparts because the resonance effect of the aromatic ring reduces the partial positive charge on the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the formyl group makes the carbonyl carbon an electrophilic center, susceptible to attack by various nucleophiles. numberanalytics.comncert.nic.in This reaction proceeds through a two-step mechanism: the initial attack of the nucleophile generates a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. libretexts.orgnumberanalytics.com Strong nucleophiles, such as organometallic reagents (Grignard or organolithium reagents) and hydride donors, readily add to the carbonyl group. Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl (R⁻) | Cyclohexylmagnesium bromide | Secondary Alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) with base | Cyanohydrin |

| Acetylide (RC≡C⁻) | Sodium acetylide | Propargyl Alcohol |

| Enolate | Lithium diisopropylamide (LDA) + Ketone | β-Hydroxy Ketone |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde functionality readily undergoes condensation reactions, which are nucleophilic additions followed by a dehydration step. With primary amines, 6-(cyclohexylthio)-4-methylnicotinaldehyde is expected to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and is reversible. libretexts.org The reaction's rate is optimal at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a low pH would protonate the amine, rendering it non-nucleophilic. libretexts.org

Similarly, condensation with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, can occur in the presence of a base. tandfonline.comresearchgate.net This Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction. tandfonline.comtandfonline.com

The molecule can also react with oxygen nucleophiles. For instance, in the presence of an acid catalyst, it reacts with two equivalents of an alcohol to form an acetal, proceeding through a hemiacetal intermediate. britannica.com

Controlled Oxidation and Reduction Chemistry of the Formyl Group

The formyl group is readily oxidized to a carboxylic acid. A variety of oxidizing agents can achieve this transformation, including potassium permanganate, chromic acid, and milder reagents like hydrogen peroxide or Oxone. organic-chemistry.orgresearchgate.netnih.gov Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the corresponding carboxylic acid. nih.gov Given the presence of the sulfur atom, which can be sensitive to oxidation, the choice of a mild and selective oxidant is crucial to avoid side reactions. rsc.org

Conversely, the formyl group can be reduced to a primary alcohol, 6-(cyclohexylthio)-4-methylpyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comopenochem.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method. britannica.comtandfonline.com Stronger reduction conditions, such as the Wolff-Kishner or Clemmensen reductions, would remove the carbonyl oxygen entirely, converting the formyl group into a methyl group. britannica.com

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqyoutube.com The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iqwikipedia.org

When substitution does occur, it is strongly directed to the meta-position (C3 and C5) relative to the ring nitrogen. In this compound, the available positions for substitution are C2 and C5. The directing effects of the existing substituents must be considered:

4-Methyl group: An activating, ortho- and para-directing group. libretexts.org It activates the C3 and C5 positions.

6-Cyclohexylthio group: The sulfur atom's lone pairs can be donated via resonance, making this group activating and ortho- and para-directing. It activates the C5 position.

3-Formyl group: A deactivating, meta-directing group. ncert.nic.in It deactivates the C2, C4, and C6 positions.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by both the methyl and cyclohexylthio groups and is meta to the deactivating formyl group. The C2 position is strongly deactivated by the adjacent electron-withdrawing nitrogen and the meta-directing formyl group. Therefore, reactions like nitration or halogenation, if they can be forced to proceed, would predominantly yield the 5-substituted product.

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

| Ring Nitrogen | 1 | -Inductive, -Resonance | Deactivating | Meta (C3, C5) |

| -CHO | 3 | -Inductive, -Resonance | Deactivating | Meta (C5) |

| -CH₃ | 4 | +Inductive | Activating | Ortho, Para (C3, C5) |

| -S-Cyclohexyl | 6 | -Inductive, +Resonance | Activating | Ortho, Para (C5) |

Nucleophilic Aromatic Substitution Mechanisms on Pyridine Halides

Pyridine and its derivatives are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halide, is present at the C2, C4, or C6 positions. stackexchange.comwikipedia.orgyoutube.com These positions are electronically deficient, and the anionic Meisenheimer intermediate formed during the reaction is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

While this compound does not possess a halide leaving group, a hypothetical analogue, such as 6-chloro-4-methylnicotinaldehyde (B113164), would be highly reactive towards nucleophiles. The SNAr mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine at C6), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). fiveable.me

Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product. fiveable.me

The presence of the electron-withdrawing formyl group at the C3 position would further activate the ring toward nucleophilic attack, enhancing the rate of substitution at the C6 position. Even pyridine itself can undergo nucleophilic substitution with very strong nucleophiles like sodium amide in the Chichibabin reaction, displacing a hydride ion. wikipedia.orgyoutube.com

Metal-Catalyzed Transformations at Pyridine C-X Bonds

The carbon-sulfur bond in this compound represents a key site for synthetic modification through metal-catalyzed cross-coupling reactions. While the direct use of pyridyl thioethers as coupling partners is less common than that of their halide counterparts, advancements in catalysis have enabled such transformations. These reactions are invaluable for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine ring.

One of the most powerful and versatile methods for C-C bond formation is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron reagent with an organohalide. wikipedia.org However, the scope of this reaction has been expanded to include other leaving groups, including thioethers. For a compound like this compound, a palladium- or nickel-catalyzed Suzuki-Miyaura reaction could potentially be employed to replace the cyclohexylthio group with an aryl, heteroaryl, or alkyl group. The general mechanism for such a reaction, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The choice of catalyst is crucial for the successful coupling of pyridyl thioethers. Nickel-based catalysts have shown promise in the cross-coupling of thioarenes with Grignard reagents, a reaction that could be adapted for the alkylation of the pyridine ring at the 6-position. nih.gov Similarly, palladium complexes with specialized phosphine (B1218219) ligands have been developed to facilitate the coupling of challenging substrates, including electron-rich or sterically hindered pyridines. nih.govcalstate.edu

The following table outlines representative metal-catalyzed cross-coupling reactions that could be analogous to transformations of this compound.

Table 1: Analogous Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

| Coupling Reaction | Catalyst System (Example) | Potential Transformation of this compound | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl2 | Replacement of the cyclohexylthio group with an aryl or heteroaryl group. | mdpi.com |

| Negishi Coupling | Pd(PPh3)2Cl2 | Introduction of alkyl or aryl groups via organozinc reagents. | nih.gov |

| Kumada Coupling | NiCl2(dppp) | Alkylation or arylation using Grignard reagents. | mdpi.com |

Influence of the Cyclohexylthio Substituent on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the cyclohexylthio group at the 6-position, the methyl group at the 4-position, and the aldehyde group at the 3-position.

Electronic Effects on Ring Activation and Deactivation

Substituents on an aromatic ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack. numberanalytics.com The cyclohexylthio group, being a thioether, can exhibit dual electronic effects. The sulfur atom has lone pairs of electrons that can be donated to the pyridine ring through resonance, which would activate the ring, particularly at the ortho and para positions. uobabylon.edu.iq Conversely, the electronegativity of the sulfur atom can exert an electron-withdrawing inductive effect, deactivating the ring. uobabylon.edu.iq The net effect is often a complex interplay of these two opposing forces. In many cases, thioether groups are considered to be weakly activating or deactivating depending on the specific reaction conditions and the electronic demands of the transition state.

The methyl group at the 4-position is an electron-donating group through an inductive effect, which increases the electron density of the pyridine ring and activates it towards electrophilic substitution. uobabylon.edu.iq The aldehyde group at the 3-position is a strong electron-withdrawing group through both inductive and resonance effects, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. numberanalytics.com

Steric Hindrance and Regioselectivity in Chemical Reactions

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. numberanalytics.com The cyclohexyl group is a bulky substituent, and its presence at the 6-position of the pyridine ring in this compound can have a profound impact on the regioselectivity of reactions. The chair conformation of the cyclohexane (B81311) ring further contributes to its steric bulk. fastercapital.com

This steric hindrance can:

Direct incoming reagents: In reactions involving the pyridine nitrogen, such as quaternization or N-oxide formation, the bulky cyclohexylthio group may hinder the approach of the reagent, potentially favoring reaction at less sterically crowded sites if available.

Influence the conformation of the molecule: The bulk of the cyclohexyl group can restrict rotation around the C-S bond, influencing the preferred conformation of the molecule and the accessibility of adjacent functional groups.

Affect reaction rates: Steric hindrance can slow down a reaction by making it more difficult for the reactants to achieve the necessary orientation for the transition state. spcmc.ac.in In some cases, however, steric strain in the ground state can be released in the transition state, leading to a phenomenon known as steric acceleration. youtube.com

Intramolecular Reactivity and Cyclization Pathways

The presence of a reactive aldehyde group in proximity to other functional groups and the pyridine ring in this compound opens up the possibility of intramolecular reactions and cyclizations. Such reactions can be powerful tools for the synthesis of novel heterocyclic systems.

One potential intramolecular reaction could involve the activation of the methyl group at the 4-position. In an acidic medium, protonation of the pyridine nitrogen can increase the acidity of the protons on the adjacent methyl groups. nih.govresearchgate.net This could facilitate a condensation reaction with the aldehyde at the 3-position, leading to the formation of a fused ring system.

Another possibility involves the participation of the cyclohexylthio group. While the sulfur atom is relatively unreactive, it could potentially be oxidized to a sulfoxide (B87167) or sulfone. These oxidized species are more electron-withdrawing and could influence the reactivity of the pyridine ring or participate in cyclization reactions under specific conditions.

Furthermore, dearomatization reactions of pyridines are a known strategy for the synthesis of complex nitrogen-containing molecules. rsc.org While there are no specific examples involving this compound, analogous systems suggest that under the right conditions, the pyridine ring could undergo a cyclization reaction involving the aldehyde and another reactant, leading to the formation of a polycyclic structure.

The following table provides a hypothetical overview of potential intramolecular reactions based on the known reactivity of similar structures.

Table 2: Potential Intramolecular Reactions of this compound

| Reaction Type | Proposed Conditions | Potential Product | Analogous Reaction Reference |

|---|---|---|---|

| Acid-catalyzed aldol-type condensation | Acidic medium | Fused bicyclic system | nih.govresearchgate.net |

| Oxidative cyclization | Oxidizing agent, catalyst | Sulfur-containing fused ring system | General principles of thioether oxidation and cyclization |

| Dearomative cycloaddition | With a suitable dienophile or dipolarophile | Complex polycyclic indolizine-type structure | rsc.org |

It is important to note that these are postulated reaction pathways based on the principles of organic chemistry and the reactivity of analogous compounds. Experimental investigation would be necessary to confirm the feasibility and outcome of these potential intramolecular transformations.

Derivatization and Subsequent Synthetic Transformations of 6 Cyclohexylthio 4 Methylnicotinaldehyde

Formation of Imines, Oximes, and Hydrazones from the Aldehyde Group

The aldehyde group at the C3 position of the pyridine (B92270) ring is a key site for derivatization. It readily reacts with primary amines, hydroxylamines, and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. bham.ac.uk These condensation reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, which then undergoes dehydration to yield the C=N double bond. nih.gov

The reaction is often catalyzed by acid or base and can be driven to completion by removing the water formed as a byproduct, for instance, by using a dehydrating agent or azeotropic distillation. bham.ac.uk The formation of these derivatives introduces a new point of diversity and alters the electronic and steric properties of the original molecule. For example, 2,4-dinitrophenylhydrazones are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. bham.ac.uk

| Reactant | Derivative Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine |  |

| Hydroxylamine (NH₂OH) | Oxime |  |

| Hydrazine (R-NHNH₂) | Hydrazone |  |

Functionalization of the Pyridine Ring via Directed Ortho Metalation or Other Strategies

The pyridine ring can be functionalized using advanced synthetic methods such as Directed ortho Metalation (DoM). wikipedia.org This strategy utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents. wikipedia.org

In 6-(Cyclohexylthio)-4-methylnicotinaldehyde, the pyridine nitrogen atom can act as a DMG, directing metalation to the C2 and C6 positions. However, the C6 position is already substituted. The aldehyde at C3 and the thioether at C6 also influence the acidity of adjacent protons. The most probable site for deprotonation is the C5 position, which is ortho to the C4-methyl group and meta to the aldehyde and thioether. To prevent the organolithium reagent from adding to the aldehyde, this group typically requires protection (e.g., as an acetal) prior to the metalation step. Following the introduction of a new substituent at C5, the protecting group can be removed to regenerate the aldehyde.

| Electrophile | Introduced Functional Group | Potential Product Structure (after deprotection) |

|---|---|---|

| Iodine (I₂) | -I |  |

| Dimethylformamide (DMF) | -CHO |  |

| Carbon Dioxide (CO₂) | -COOH |  |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |  |

Transformations Involving the Thioether Linkage (e.g., Oxidation to Sulfoxides and Sulfones)

The thioether (sulfide) linkage is susceptible to oxidation, offering a straightforward method to introduce polarity and hydrogen-bonding capabilities. nih.gov The oxidation of sulfides typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net This transformation can be achieved using a variety of oxidizing agents, with the outcome often controlled by the stoichiometry of the reagent. nih.gov

Common reagents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov The conversion of the nonpolar thioether to the highly polar sulfoxide and sulfone groups significantly alters the physicochemical properties of the molecule, such as solubility and electronic character. nih.govnih.gov The sulfoxide and sulfone moieties are strong electron-withdrawing groups, which can influence the reactivity of the pyridine ring. nih.gov

| Oxidation State | Product Name | General Structure |

|---|---|---|

| Sulfoxide | 6-(Cyclohexylsulfinyl)-4-methylnicotinaldehyde |  |

| Sulfone | 6-(Cyclohexylsulfonyl)-4-methylnicotinaldehyde |  |

Cyclization Reactions Utilizing Adjacent Functionalities for Annulated Systems

The strategic functionalization of the this compound core can generate precursors for intramolecular cyclization reactions, leading to the formation of annulated (fused) heterocyclic systems. By introducing appropriate functional groups at positions adjacent to existing ones, new rings can be constructed.

For example, if the C5 position is functionalized with a group containing an active methylene (B1212753) unit (e.g., via DoM followed by alkylation with an α-halo ester), an intramolecular condensation with the aldehyde at C3 could be induced. This type of reaction, such as a Knoevenagel or Stobbe condensation, would form a new six-membered ring fused to the pyridine core. Similarly, functionalization of the C4-methyl group (e.g., via deprotonation with a strong base followed by reaction with an electrophile) could set the stage for cyclization with a derivatized aldehyde group. Such strategies are powerful tools for building molecular complexity and accessing novel polycyclic scaffolds. rsc.orgorganic-chemistry.org

Generation of Structural Diversity through Parallel Synthesis Approaches

The varied reactivity of the this compound scaffold makes it an ideal candidate for parallel synthesis and the generation of compound libraries. By applying the distinct chemical transformations discussed in the previous sections in a combinatorial fashion, a large and diverse set of analogues can be rapidly synthesized.

For instance, a library could be constructed by first reacting the parent aldehyde with a set of different primary amines to create a collection of imines (from section 4.1). Each of these imines could then be subjected to oxidation, creating both sulfoxide and sulfone analogues (from section 4.3). A separate branch of the library could be generated by first functionalizing the C5 position of the protected parent compound with various electrophiles (from section 4.2), followed by deprotection and subsequent reaction with a set of hydrazines. This multicomponent approach allows for the systematic exploration of the chemical space around the core structure, facilitating the development of molecules with a wide range of properties. researchgate.net

| Scaffold Modification (Step 1) | Aldehyde Derivatization (Step 2) | Thioether Oxidation (Step 3) |

|---|---|---|

| None (Parent Scaffold) | React with Amine A | No Oxidation (Sulfide) |

| None (Parent Scaffold) | React with Amine A | Oxidize to Sulfoxide (SO) |

| None (Parent Scaffold) | React with Amine B | Oxidize to Sulfone (SO₂) |

| Functionalize C5 with -Br | React with Hydrazine C | No Oxidation (Sulfide) |

| Functionalize C5 with -Br | React with Hydrazine C | Oxidize to Sulfoxide (SO) |

Computational and Theoretical Investigations of 6 Cyclohexylthio 4 Methylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 6-(Cyclohexylthio)-4-methylnicotinaldehyde. These calculations provide a quantitative description of the molecule's orbitals and their energies, which are crucial for predicting its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, density functional theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential as an electron donor or acceptor.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative and representative of typical results obtained from DFT calculations for similar organic molecules.

Computational modeling can map out potential reaction pathways for this compound, identifying the transition states and intermediates involved in a chemical transformation. This analysis is vital for understanding reaction mechanisms and predicting the feasibility of different synthetic routes. By calculating the energy barriers associated with each step, researchers can determine the most likely reaction pathway.

Conformational Analysis of the Pyridine (B92270) and Cyclohexylthio Moieties

The three-dimensional structure of this compound is not static. The pyridine and cyclohexylthio groups can rotate around single bonds, leading to various conformations with different energies.

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of this compound. These methods can identify the most stable, low-energy conformations of the molecule by simulating the movement of its atoms over time. The results can reveal the preferred orientations of the pyridine and cyclohexylthio rings relative to each other.

Spectroscopic Data Interpretation Assisted by Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for the interpretation of experimental spectroscopic data. By simulating spectra for a given molecular structure, researchers can assign specific spectral features to particular atoms or functional groups, leading to a more accurate and detailed understanding of the molecule's structure and bonding. researchgate.net

Table 2: Computationally Assisted Interpretation of Spectroscopic Data for this compound

| Spectroscopic Technique | Computational Application | Insights Gained |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Calculation of chemical shifts and coupling constants. | Precise assignment of proton and carbon signals to specific atoms within the molecule. |

| IR (Infrared Spectroscopy) | Simulation of vibrational frequencies and intensities. | Identification of characteristic vibrational modes for functional groups like the aldehyde C=O stretch and C-S bond vibrations. |

| UV-Vis (Ultraviolet-Visible Spectroscopy) | Prediction of electronic transition energies and oscillator strengths. | Understanding the nature of electronic excitations, such as n→π* and π→π* transitions, which are responsible for the molecule's absorption of UV-Vis light. |

Lack of Specific Research Data for this compound

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific computational and theoretical studies focused on the chemical compound this compound. As a result, detailed research findings required to populate the requested article, particularly concerning "Structure-Reactivity Relationship Modeling in Chemical Transformations," are not available at this time.

Without specific published research on this compound, generating the requested content would necessitate speculation or the inclusion of information on related but distinct chemical entities. This would violate the core instruction to focus solely on this compound and to adhere strictly to the provided outline.

Therefore, in the interest of maintaining scientific accuracy and adhering to the user's explicit instructions, the requested article on the "" with a focus on "Structure-Reactivity Relationship Modeling in Chemical Transformations" cannot be generated at this time. Further research and publication of studies on this specific compound are required before such an article can be written.

Potential Non Biological Applications in Chemical Sciences

Utility as a Versatile Synthetic Intermediate for Complex Molecules

Nicotinaldehyde and its derivatives are established building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The aldehyde functional group is particularly reactive, participating in a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This reactivity allows for the extension of the carbon skeleton and the introduction of diverse functionalities.

Furthermore, the pyridine (B92270) ring itself can be functionalized, and the presence of the methyl and cyclohexylthio substituents can influence the regioselectivity of these reactions. The thioether group can be oxidized to sulfoxides and sulfones, which are also valuable synthetic intermediates. Therefore, 6-(Cyclohexylthio)-4-methylnicotinaldehyde is poised to be a useful intermediate for the synthesis of complex heterocyclic compounds, potentially for applications in materials science or as scaffolds for further chemical exploration. The synthesis of various nicotinaldehyde derivatives through methods like Pd(0) catalyzed Suzuki coupling highlights the adaptability of this class of compounds in constructing intricate molecular architectures. rsc.org

Applications in Coordination Chemistry as a Ligand

Compounds containing both nitrogen and sulfur atoms are of significant interest in coordination chemistry due to their ability to act as ligands for a variety of metal ions. The pyridine nitrogen of this compound provides a strong coordination site, while the sulfur atom of the thioether linkage can also coordinate to softer metal centers. This potential for bidentate (N, S) chelation could lead to the formation of stable metal complexes with interesting structural, electronic, and photophysical properties.

The geometry and steric bulk of the cyclohexyl group can influence the coordination geometry around the metal center, potentially leading to the formation of unique coordination polymers or discrete molecular complexes. Research on related sulfur-containing ligands has demonstrated their utility in constructing copper(I) iodide complexes and other coordination networks with diverse topologies and potential applications in luminescence and catalysis. wikipedia.org The formation of two- and three-dimensional coordination polymers has been observed with flexible dithioether-type ligands, indicating the potential for this compound to form extended structures. google.com

Table 1: Potential Coordination Modes of this compound

| Coordination Atom | Potential Metal Partners | Resulting Complex Type |

|---|---|---|

| Pyridine Nitrogen | Transition metals (e.g., Cu, Ag, Pd) | Mononuclear or Polynuclear Complexes |

| Thioether Sulfur | Soft transition metals (e.g., Ag, Au, Pt) | Chelates, Bridging Ligand in Polymers |

Precursor in Polymer Chemistry and Organic Electronic Devices

Pyridine-containing polymers are a class of materials with applications in various fields, including as membranes, catalysts, and in organic electronics. The electron-deficient nature of the pyridine ring makes it a desirable component in materials designed for electron transport. Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often utilize pyridine-based materials as electron-transporting or host materials to improve device efficiency and performance. chemicalbook.comgoogle.com

The aldehyde functionality of this compound could be utilized in polymerization reactions, for instance, through condensation with suitable co-monomers to form polymers with the pyridine unit incorporated into the backbone. The cyclohexylthio group could enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in thin-film devices. The development of organic semiconductor materials containing pyridine has been shown to lead to good electron transport performance, which is beneficial for charge balance and achieving higher luminous efficiency in devices.

Role in Catalysis or as a Component of Catalytic Systems

The structural features of this compound suggest its potential use in catalysis, either as a catalyst itself or as a ligand in a catalytic metal complex. The pyridine nitrogen can act as a basic site or a coordinating atom for a catalytically active metal center. Sulfur-containing pyridine-based ligands have been explored for their use in catalytic systems, for example, in aluminum complexes for ring-opening polymerization.

The combination of a soft sulfur donor and a hard nitrogen donor allows for the fine-tuning of the electronic properties of a metal catalyst, which can influence its activity and selectivity. While direct catalytic applications of this specific molecule are not documented, the broader class of sulfur-containing pyridine derivatives holds promise in the development of new catalytic systems for various organic transformations.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes for Thioether-Nicotinaldehydes

The synthesis of thioethers and their heterocyclic derivatives has traditionally relied on methods that can be inefficient or environmentally taxing. Future research should prioritize the development of green and sustainable synthetic strategies for 6-(Cyclohexylthio)-4-methylnicotinaldehyde and related compounds.

Key areas for development include:

Thiol-Free Reagents: To circumvent the use of volatile and odorous thiols like cyclohexanethiol (B74751), researchers can explore the use of stable and odorless thiol surrogates. researchgate.net Methods using reagents like potassium xanthates or other masked thiol equivalents could provide a more environmentally benign and worker-friendly synthetic route. researchgate.netcornell.edu

Biocatalysis: The use of enzymes offers high selectivity and mild reaction conditions. Ene-reductases (EREDs) have shown promise in the asymmetric synthesis of chiral thioethers. nih.gov Investigating enzymatic pathways for the synthesis of thioether-nicotinaldehydes could lead to highly enantioselective and sustainable processes.

Green Solvents: Moving away from conventional organic solvents, future syntheses could employ deep eutectic solvents (DES), which are often biodegradable, non-toxic, and recyclable. rsc.org Developing a synthetic protocol in a DES could significantly improve the green credentials of the synthesis. rsc.org

Table 1: Comparison of Synthetic Routes for Thioether-Nicotinaldehydes

| Method | Traditional Approach | Proposed Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Sulfur Source | Direct use of volatile thiols (e.g., cyclohexanethiol) | Use of thiol surrogates (e.g., xanthates) researchgate.net | Odorless, stable reagents, improved safety. |

| Catalysis | Metal catalysis (e.g., Palladium, Copper) | Biocatalysis (e.g., Ene-reductases) nih.gov | High selectivity, mild conditions, reduced metal waste. |

| Solvent | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES) rsc.org | Low toxicity, biodegradability, recyclability. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The interplay between the aldehyde, thioether, and the substituted pyridine (B92270) ring in this compound presents a rich field for exploring novel reactivity.

Future studies could focus on:

Oxidation of the Thioether: The sulfur atom is susceptible to oxidation. Selective oxidation could yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic properties and solubility, potentially leading to new biological activities or applications as synthetic intermediates.

Structure-Reactivity Correlations: Systematic studies, similar to those performed on substituted benzaldehydes, could elucidate the electronic and steric effects of the cyclohexylthio and methyl groups on the reactivity of the aldehyde and the pyridine ring. researchgate.net This involves quantifying reaction rates for various transformations to build a comprehensive reactivity profile. nih.gov

Directed Metalation: The thioether and the nitrogen of the pyridine ring could act as directing groups for ortho-metalation, allowing for the introduction of new functional groups at specific positions on the pyridine core, leading to novel analogues.

Table 2: Potential Unexplored Reactions and Selectivities

| Reactive Site | Potential Reaction | Expected Outcome/Selectivity | Area of Exploration |

|---|---|---|---|

| Thioether Sulfur | Selective Oxidation | Formation of sulfoxide or sulfone derivatives | Controlling the oxidation state and exploring the properties of the new compounds. |

| Aldehyde Group | Condensation Reactions | Formation of imines, enamines, or Knoevenagel adducts | Investigating the influence of the thioether on aldehyde reactivity. |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substitution at positions dictated by the combined directing effects of the substituents | Mapping the regioselectivity of reactions like nitration or halogenation. |

Advanced Computational Modeling for Predicting Complex Chemical Transformations

Computational chemistry provides powerful tools for predicting and understanding chemical behavior, saving significant time and resources in the lab.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound. nih.govnih.gov This can predict properties like heats of formation, bond dissociation energies, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding thermal stability and reactivity. researchgate.net

Reaction Pathway Modeling: Computational models can map out the energy profiles of potential reactions. researchgate.net This allows for the prediction of transition states and activation energies, helping to determine the most favorable reaction pathways and predict the formation of specific products or isomers.

Predictive Toxicology and ADME: Before extensive synthesis, computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, guiding the design of safer and more effective molecules.

Table 3: Application of Computational Methods

| Computational Method | Property to Predict | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) nih.govresearchgate.net | Molecular geometry, electronic structure, HOMO/LUMO energies | Prediction of reactivity, stability, and spectral properties. |

| Transition State Theory Modeling researchgate.net | Reaction energy barriers and mechanisms | Rationalizing observed product distributions and guiding reaction optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, ADME/Tox properties | Prioritizing synthetic targets and designing molecules with improved profiles. |

Integration into Multicomponent Reaction Sequences and Flow Chemistry Applications

The aldehyde functionality makes this compound an ideal candidate for use in complex and efficient synthetic strategies.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical. frontiersin.org The aldehyde group can participate in well-known MCRs such as the Ugi, Passerini, Biginelli, or Hantzsch reactions. organic-chemistry.orgnih.gov Using this compound as a building block in MCRs could rapidly generate libraries of novel, structurally diverse heterocyclic compounds for biological screening. nih.gov

Flow Chemistry: Translating the synthesis of, or reactions using, this compound into a continuous flow process offers numerous advantages. springerprofessional.de Flow chemistry allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields, better selectivity, and improved safety, especially for scalable reactions. researchgate.netsci-hub.se Integrating MCRs into a flow chemistry setup could create a powerful platform for the automated, on-demand synthesis of complex molecules. durham.ac.ukuc.pt

Table 4: Advanced Synthetic Applications

| Methodology | Specific Application | Potential Benefit |

|---|---|---|

| Multicomponent Reactions (MCRs) frontiersin.org | Use as the aldehyde component in Ugi, Biginelli, or Hantzsch reactions. organic-chemistry.org | Rapid generation of molecular complexity and diverse compound libraries. |

| Flow Chemistry springerprofessional.desci-hub.se | Synthesis of the title compound or its derivatives in a continuous reactor. | Enhanced safety, scalability, reproducibility, and process control. researchgate.net |

| Integrated MCR-Flow Systems durham.ac.uk | Performing MCRs with the title compound in an automated flow setup. | Efficient, high-throughput synthesis of novel heterocyclic scaffolds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6-(cyclohexylthio)-4-methylnicotinaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridine ring, leveraging the reactivity of the thiol group in cyclohexanethiol. Key steps include:

- Synthesis : React 4-methylnicotinaldehyde with cyclohexanethiol under basic conditions (e.g., K₂CO₃ in DMF) to facilitate thioether bond formation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC .

- Critical Consideration : Monitor reaction progress using NMR to detect unreacted starting materials and intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Structural Confirmation : ¹H/¹³C NMR for backbone analysis, FT-IR for aldehyde and thioether functional groups.

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-validate with mass spectrometry (ESI-MS) for molecular ion verification .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, quantified via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation behavior in aqueous media. Validate models using experimental NMR chemical shifts .

- Contradiction Handling : Discrepancies between computational and experimental results may arise from solvent effects; recalibrate models with explicit solvent parameters .

Q. How should researchers address contradictory data in the compound’s bioactivity profiles?

- Methodological Answer :

- Hypothesis Testing : Replicate assays (e.g., antibacterial or enzyme inhibition) under standardized conditions (pH, temperature, cell lines).

- Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., 4-methoxybenzaldehyde derivatives) to identify structure-activity trends .

Q. What strategies optimize the compound’s selective functionalization for derivative synthesis?

- Methodological Answer :

- Protection/Deprotection : Protect the aldehyde group with a trimethylsilyl ether before modifying the thioether moiety.

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the methyl position. Monitor regioselectivity via 2D NMR .

- Challenge : Steric hindrance from the cyclohexyl group may reduce coupling efficiency; optimize catalyst loading and reaction time .

Q. How can researchers investigate the compound’s degradation pathways under oxidative conditions?

- Methodological Answer :

- Oxidative Stress Tests : Expose the compound to H₂O₂ or tert-butyl hydroperoxide. Analyze products via LC-MS/MS with collision-induced dissociation (CID).

- Mechanistic Insight : Identify sulfoxide/sulfone intermediates to map oxidation pathways. Compare with thermodynamic data (ΔrH°) from NIST .

- Advanced Tool : Use isotope labeling (e.g., ¹⁸O₂) to trace oxygen incorporation .

Q. What in vitro models are appropriate for evaluating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Cell-Free Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.

- Cellular Models : Use CRISPR-engineered cell lines to validate target engagement via gene expression profiling (qRT-PCR).

- Control Experiments : Compare results with known inhibitors (e.g., staurosporine) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.